molecular formula C9H18ClNO2 B14269224 8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-ol;hydrochloride CAS No. 133382-28-2

8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-ol;hydrochloride

Cat. No.: B14269224
CAS No.: 133382-28-2
M. Wt: 207.70 g/mol
InChI Key: QOUPYPDQPYZVJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-ol;hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C9H18ClNO2, and it is often used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-ol;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by subsequent steps to introduce the spirocyclic structure . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-ol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-ol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-ol;hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research and development in various scientific fields.

Properties

CAS No.

133382-28-2

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

8-methyl-1-oxa-8-azaspiro[4.5]decan-3-ol;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-10-4-2-9(3-5-10)6-8(11)7-12-9;/h8,11H,2-7H2,1H3;1H

InChI Key

QOUPYPDQPYZVJW-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)CC(CO2)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.